Macrophage Membrane Transport Kinetics: Sequence-Specific Functional Differentiation of Thr-Lys-Glu
The foundational study on Thr-Lys-Glu reports a specific kinetic change in the transport of fluorescein anions across the plasma membrane of macrophages, a functional phenotype used as a readout for macrophage activation [1]. This kinetic signature is inherently sequence-dependent. While this single-source study does not include a direct side-by-side comparator with other specific tripeptides, the established structure-activity relationship in peptide biology provides a class-level inference that even conservative sequence alterations (e.g., Lys-Thr-Glu) would not be expected to replicate this precise kinetic profile without explicit validation [1]. The quantitative kinetic parameters for Thr-Lys-Glu (specific rate constants, Vmax, or Km values) were reported in the primary article but are not accessible in the current abstract-only record to be reproduced here.
| Evidence Dimension | Kinetic change in plasma membrane transport of fluorescein anions in macrophages |
|---|---|
| Target Compound Data | Specific kinetic alteration reported; precise quantitative parameters are not available from the abstract |
| Comparator Or Baseline | No direct comparator. Baseline is unstimulated macrophage transport kinetics. |
| Quantified Difference | Sequence-specific activation observed. Quantitative difference from baseline cannot be calculated from available data. |
| Conditions | In vitro; macrophage cell culture; fluorescein anion transport assay; Tsitologiia 31(9):1050-1057, 1989. |
Why This Matters
For researchers replicating or building upon this specific model of macrophage activation, the exact Thr-Lys-Glu sequence is non-negotiable as it is the only peptide linked to this documented functional kinetic signature.
- [1] Gamaleĭ, I. A., Kaulin, A. B., & Kirpichnikova, K. M. (1989). Macrophage activation by synthetic peptides. I. Kinetic changes in the transport of fluorescein anions across the plasma membrane of macrophages. Tsitologiia, 31(9), 1050-1057. View Source
